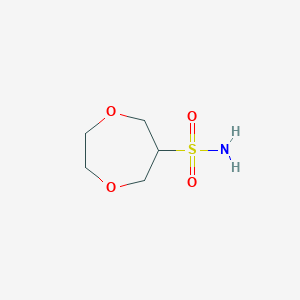

1,4-Dioxepane-6-sulfonamide

Description

Properties

Molecular Formula |

C5H11NO4S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

1,4-dioxepane-6-sulfonamide |

InChI |

InChI=1S/C5H11NO4S/c6-11(7,8)5-3-9-1-2-10-4-5/h5H,1-4H2,(H2,6,7,8) |

InChI Key |

MKVUGSXVLGMMBI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CO1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxepane-6-sulfonamide can be synthesized through various methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator . This method is environmentally friendly and tolerates a wide range of functional groups.

Another typical method for the synthesis of sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective but the reactivity of amines can vary depending on the attached groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxepane-6-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1,4-Dioxepane-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxepane-6-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act by inhibiting enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 1,4-Dioxepane-6-sulfonamide, such as cyclic ether backbones or sulfonamide functional groups:

(a) N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Structure : Contains a 1,4-benzodioxine ring (six-membered with two oxygen atoms) fused to a benzene ring, with sulfonamide groups at the 6-position and a 3,4-dimethylphenyl substituent.

- Key Differences: The benzodioxine ring is aromatic and fused to a benzene ring, unlike the non-aromatic dioxepane ring in this compound.

(b) 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane

- Structure : Features a 1,4-benzodioxine ring linked to a diazepane (seven-membered ring with two nitrogen atoms) via a sulfonyl group.

- Key Differences :

(c) 1,4-Dioxane

- Structure : A six-membered cyclic ether with two oxygen atoms.

Physicochemical and Pharmacological Properties

Research Findings and Gaps

- This compound: No direct pharmacological or toxicological data were identified in the provided evidence. Its properties must be inferred from analogues.

- Benzodioxine Sulfonamides : Compounds like those in exhibit structural complexity suited for drug design, particularly in targeting enzymes or receptors via sulfonamide interactions.

- 1,4-Dioxane : Extensive toxicological profiling highlights risks absent in sulfonamide derivatives, emphasizing the role of functional groups in modulating toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.